Bienvenue dans la boutique en ligne BenchChem!

2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)

Anastrozole synthesis Process chemistry Intermediate isolation

2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile), synonymously 3,5-bis(2-cyanoprop-2-yl)benzyl bromide or α,α,α',α'-tetramethyl-5-bromomethyl-1,3-benzenediacetonitrile, is an aryl bromomethyl compound of formula C₁₅H₁₇BrN₂ (MW 305.21). It is registered as Anastrozole EP Impurity C (European Pharmacopoeia) and Anastrozole USP Related Compound D (United States Pharmacopeia), and is supplied as a traceable reference standard for ANDA regulatory submissions.

Molecular Formula C15H17BrN2
Molecular Weight 305.21 g/mol
CAS No. 120511-84-4
Cat. No. B193207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)
CAS120511-84-4
Synonyms3,5-Bis(2-cyanoprop-2-yl)benzyl bromide
Molecular FormulaC15H17BrN2
Molecular Weight305.21 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=CC(=CC(=C1)CBr)C(C)(C)C#N
InChIInChI=1S/C15H17BrN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3
InChIKeyIHXHGCDOJLOZML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) (CAS 120511-84-4) – Procurement-Grade Identity and Pharmacopeial Role


2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile), synonymously 3,5-bis(2-cyanoprop-2-yl)benzyl bromide or α,α,α',α'-tetramethyl-5-bromomethyl-1,3-benzenediacetonitrile, is an aryl bromomethyl compound of formula C₁₅H₁₇BrN₂ (MW 305.21) [1]. It is registered as Anastrozole EP Impurity C (European Pharmacopoeia) and Anastrozole USP Related Compound D (United States Pharmacopeia), and is supplied as a traceable reference standard for ANDA regulatory submissions [2]. The compound simultaneously serves as the critical penultimate intermediate in the commercial synthesis of Anastrozole, the aromatase inhibitor API [3]. Its melting point is reported at 98–100 °C [1].

Why Generic Substitution of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) Is Not Scientifically Viable


Attempts to substitute this compound with structurally related Anastrozole intermediates—such as 3,5-bis(bromomethyl)toluene or 3,5-bis(2-cyanoprop-2-yl)toluene (CAS 120511-72-0)—introduce fundamentally different reactivity, impurity profiles, and regulatory compliance gaps. 3,5-Bis(bromomethyl)toluene lacks the pre-installed geminal dimethyl nitrile moieties and requires two additional synthetic steps (cyanidation, exhaustive methylation) to reach the triazole-alkylation stage, each step generating new impurity populations and lowering overall process yield [1]. 3,5-Bis(2-cyanoprop-2-yl)toluene (CAS 120511-72-0) lacks the benzylic bromide leaving group entirely and cannot directly alkylate 1,2,4-triazole; it is the precursor that must be brominated to become the target compound [2]. Furthermore, Anastrozole EP Impurity C is the only chromatographically verified reference standard among these analogs specifically designated by both EP and USP monographs for system suitability and impurity limit testing, making non-pharmacopeial substitutes unacceptable for ANDA/NDA analytical packages [3].

Quantitative Head-to-Head Evidence for 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) (CAS 120511-84-4) vs. Closest Analogs


Isolated Bromo Intermediate HPLC Purity: 96% vs. In Situ Non-Isolated Intermediate Yielding Impure Anastrozole

When 3,5-bis(2-cyanoprop-2-yl)benzyl bromide (the target compound) is isolated and purified via acetonitrile bromination followed by isopropyl alcohol/n-heptane crystallization, it achieves 96% HPLC purity as an isolated intermediate (81.6 mol% yield, 110% w/w) [1]. In contrast, the original AstraZeneca processes described in US 4,935,437 and RE 36,617 do not isolate or purify the bromomethyl intermediate; it is directly converted to anastrozole in situ, resulting in an impure final product that requires flash column chromatography with chloroform/methanol [2]. The non-isolated intermediate route produces anastrozole of undefined intermediate-stage purity, while the isolated-purified route yields anastrozole at 99.9% HPLC purity (47 mol% overall yield from the bromo intermediate) [1]. The dibromo over-bromination impurity (3,5-bis(cyanoprop-2-yl)benzal bromide, formula IV) was found at 15–20% levels when using certain solvents such as ethyl acetate or acetone in prior art processes, whereas the acetonitrile-based isolation process with ≤3 h reflux specifically suppresses this impurity [3].

Anastrozole synthesis Process chemistry Intermediate isolation HPLC purity

Melting Point as an Identity and Purity Discriminator: 98–100 °C vs. 93–95 °C Literature Variants

The melting point of 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) is reported at 98–100 °C by the majority of commercial suppliers and ChemicalBook, consistent with off-white crystalline solid identity [1]. A minority literature value of 93–95 °C is reported by Santa Cruz Biotechnology (SCBT) . This 3–7 °C melting point depression in the SCBT specification may reflect differences in polymorphic form, residual solvent content, or purity level, and serves as a practical in-process identity discrimination criterion. For comparison, the immediate precursor 3,5-bis(2-cyanoprop-2-yl)toluene (CAS 120511-72-0) is a low-melting solid or oil, and 3,5-bis(bromomethyl)toluene melts at 64–67 °C , making the target compound's sharply defined higher melting point a quantitative differentiator for incoming material verification by melting point apparatus or DSC.

Physicochemical characterization Melting point specification Identity testing Polymorph screening

Pharmacopeial Reference Standard Designation: Dual EP/USP Monograph Compliance vs. Non-Compendial Analogs

2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) is explicitly designated as Anastrozole EP Impurity C in the European Pharmacopoeia and as Anastrozole USP Related Compound D in the United States Pharmacopeia [1]. No other bromomethyl or chloromethyl analog of Anastrozole carries this dual-compendial designation. Comparators such as Anastrozole EP Impurity B (dimer impurity, CAS 1216898-82-6, C₃₀H₃₁N₉, MW 517.64) or Anastrozole EP Impurity H (5-methyl analog, CAS 120511-72-0, C₁₅H₁₈N₂, MW 226.32) are distinct specified impurities with different chromatographic retention times, molecular weights, and acceptance criteria [2]. The EP general monograph specifies a limit of NMT 0.10% for any unspecified impurity and NMT 0.2% for total impurities, with a reporting threshold of 0.05% [3]. EP Impurity C is typically supplied with full characterization data (HPLC, MS, ¹H-NMR, COA) and is available in purity grades of 95%, 97%, 98%, and 99% from qualified vendors, enabling its use as both a system suitability standard and a quantitative impurity marker [1].

Pharmacopeial impurity standard EP Impurity C USP Related Compound D ANDA regulatory compliance

Mono-Bromomethyl Site-Selective Reactivity: Single Benzylic Electrophile vs. Bis-Electrophilic 3,5-Bis(bromomethyl)toluene

The target compound possesses a single benzylic bromomethyl group that acts as the sole electrophilic site for S_N2 alkylation with 1,2,4-triazole (sodium salt), directly yielding the API carbon skeleton in one step [1]. In contrast, 3,5-bis(bromomethyl)toluene (the starting material in the original 3-step AstraZeneca route) carries two equivalent benzylic bromide positions, creating competing dialkylation pathways and requiring selective monocyanidation followed by exhaustive methylation to install the geminal dimethyl nitrile groups [2]. Continuous flow studies demonstrate that the bis-bromomethyl compound suffers from selectivity issues with formation of 1,3,5-tris(bromomethyl)benzene (over-bromination) and 1-(bromomethyl)-3,5-dimethylbenzene (under-bromination) byproducts; optimized flow conditions achieved 100% conversion but only 95% selectivity toward the desired 3,5-bis(bromomethyl)toluene at 15-second residence time, while photochemical conditions dropped selectivity to 75% [3]. The mono-bromomethyl compound eliminates this bis-versus-mono selectivity problem entirely—the nitrile groups are pre-installed, and only one benzylic bromide site exists, ensuring exclusive mono-alkylation with triazole without competing oligomerization pathways.

Benzylic bromination selectivity Mono- vs. bis-electrophile Triazole alkylation Impurity profile control

Procurement-Validated Application Scenarios for 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) (CAS 120511-84-4)


ANDA Analytical Method Validation and Quality Control as Pharmacopeial Impurity Reference Standard

When developing or validating HPLC methods for Anastrozole drug substance or drug product per EP/USP monographs, CAS 120511-84-4 (EP Impurity C / USP Related Compound D) is the only acceptable reference standard for system suitability testing, retention time marking, and quantitative impurity determination at the specified limit of NMT 0.10% [1]. The compound is supplied with full COA documentation (HPLC, MS, ¹H-NMR) and certificates of traceability to the current pharmacopeial lot, enabling direct use in ANDA modules 3.2.S.4.2 (Analytical Procedures) and 3.2.P.5.2 (Analytical Procedures for Drug Product) without additional qualification [2].

Large-Scale Anastrozole API Manufacturing via Isolated Bromo Intermediate Route (CIPLA Process)

The procurement of isolated, purified CAS 120511-84-4 at ≥95% HPLC purity enables direct alkylation with 1,2,4-triazole (sodium salt) in toluene with K₂CO₃/KOH/TBAB to produce anastrozole at 99.9% HPLC purity without the use of carcinogenic CCl₄ or DMF in the bromination step and without requiring flash chromatography for final purification [3]. The acetonitrile-based bromination with ≤3 h reflux suppresses the formation of the dibromo impurity (formula IV) to levels well below the 15–20% range encountered in prior art solvents [3]. This route has been demonstrated on a 1.1 kg scale for the bromo intermediate (110% w/w, 81.6 mol% yield) and 45 g scale for the final API (47 mol% yield, 99.9% purity) [3].

Forced Degradation and Stability-Indicating Method Development for Anastrozole Formulations

CAS 120511-84-4 is the monobromo impurity that can arise from incomplete alkylation during anastrozole synthesis or from radical-mediated degradation pathways under oxidative stress conditions [4]. It is used as the primary marker peak in forced degradation studies (acid, base, peroxide, thermal, photolytic) to establish peak purity, resolution from the API peak (typically R > 2.0), and mass balance in stability-indicating HPLC methods per ICH Q1A(R2) and Q3B(R2) guidelines [4]. The compound's bench-stable crystalline nature (storage at 2–8 °C under inert atmosphere) makes it suitable as a long-term reference marker for ongoing stability programs [1].

Quote Request

Request a Quote for 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.